molecular formula C13H13Cl2NO2 B5821045 4-[3-(3,4-dichlorophenyl)acryloyl]morpholine CAS No. 42174-46-9

4-[3-(3,4-dichlorophenyl)acryloyl]morpholine

Cat. No. B5821045
CAS RN: 42174-46-9
M. Wt: 286.15 g/mol
InChI Key: KEBHAGCGNZKVDO-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3,4-dichlorophenyl)acryloyl]morpholine is a chemical compound that is widely used in scientific research applications. It is a morpholine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dichlorophenyl)acryloyl]morpholine is not fully understood. However, it is known to inhibit the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. It has been found to modulate the activity of enzymes such as protein kinase C and phospholipase A2, as well as receptors such as the sigma-1 receptor.
Biochemical and Physiological Effects:
4-[3-(3,4-dichlorophenyl)acryloyl]morpholine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been found to modulate neurotransmitter release and synaptic plasticity in the brain, making it a potential therapeutic target for neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[3-(3,4-dichlorophenyl)acryloyl]morpholine in lab experiments is its ability to modulate the activity of various enzymes and receptors. This makes it a valuable tool for researchers in many fields. However, there are also some limitations associated with its use. For example, this compound has been found to be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.

Future Directions

There are many future directions for research involving 4-[3-(3,4-dichlorophenyl)acryloyl]morpholine. Some of the areas where this compound could be further explored include cancer research, drug discovery, and neuroscience. For example, researchers could investigate the potential of this compound as a therapeutic agent for various types of cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound, which could lead to the development of more effective drugs. Finally, researchers could explore the potential of this compound as a therapeutic target for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 4-[3-(3,4-dichlorophenyl)acryloyl]morpholine is a valuable tool for scientific research applications. Its ability to modulate the activity of various enzymes and receptors makes it a versatile compound that can be used in many fields. While there are some limitations associated with its use, the potential benefits of this compound make it a promising area for future research.

Synthesis Methods

The synthesis of 4-[3-(3,4-dichlorophenyl)acryloyl]morpholine involves the reaction of 3,4-dichlorocinnamic acid with morpholine in the presence of a suitable catalyst. The reaction proceeds through an acid-catalyzed esterification process, resulting in the formation of the desired product. This synthesis method has been optimized and is now widely used in laboratories around the world.

Scientific Research Applications

4-[3-(3,4-dichlorophenyl)acryloyl]morpholine has been extensively used in scientific research applications due to its ability to modulate the activity of various enzymes and receptors. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields. Some of the areas where this compound has been used include cancer research, neuroscience, and drug discovery.

properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-1-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO2/c14-11-3-1-10(9-12(11)15)2-4-13(17)16-5-7-18-8-6-16/h1-4,9H,5-8H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBHAGCGNZKVDO-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601036270
Record name (2E)-3-(3,4-Dichlorophenyl)-1-(4-morpholinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

42174-46-9
Record name Morpholine, 4-(3-(3,4-dichlorophenyl)-1-oxo-2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042174469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(3,4-Dichlorophenyl)-1-(4-morpholinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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